molecular formula C25H21FN2O4S2 B11442609 2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B11442609
M. Wt: 496.6 g/mol
InChI Key: CMSKKENYBAWKAQ-UHFFFAOYSA-N
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Description

2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The benzenesulfonyl group is introduced via sulfonylation reactions, while the fluorophenyl group is incorporated through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study for reaction mechanisms.

    Biology: Its potential biological activity, including antimicrobial and anticancer properties, has been explored in various studies.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Its chemical stability and reactivity make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing oxazole derivatives and fluorophenyl-substituted compounds. Examples include:

  • 2-{[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
  • 2-{[4-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Uniqueness

What sets 2-{[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide apart is its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C25H21FN2O4S2

Molecular Weight

496.6 g/mol

IUPAC Name

2-[[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C25H21FN2O4S2/c1-16-12-17(2)14-20(13-16)27-22(29)15-33-25-24(34(30,31)21-6-4-3-5-7-21)28-23(32-25)18-8-10-19(26)11-9-18/h3-14H,15H2,1-2H3,(H,27,29)

InChI Key

CMSKKENYBAWKAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

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